[2-(4-Morpholinylcarbonyl)phenyl]amine hydrochloride
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Overview
Description
[2-(4-Morpholinylcarbonyl)phenyl]amine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2. It is a crystalline solid that is used in various scientific research applications due to its unique chemical properties. The compound consists of an aminophenyl group and a morpholino group attached to a methanone backbone, with a hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Morpholinylcarbonyl)phenyl]amine hydrochloride typically involves the reaction of 2-aminophenyl ketones with morpholine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization, and rigorous quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Morpholinylcarbonyl)phenyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
[2-(4-Morpholinylcarbonyl)phenyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-Morpholinylcarbonyl)phenyl]amine hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The morpholino group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyphenyl)(morpholino)methanone: Similar structure but with a methoxy group instead of an amino group.
(4-Bromophenyl)(morpholino)methanone: Contains a bromine atom instead of an amino group.
(2-Chlorophenyl)(morpholino)methanone: Similar structure with a chlorine atom.
Uniqueness
[2-(4-Morpholinylcarbonyl)phenyl]amine hydrochloride is unique due to the presence of the amino group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications, offering distinct advantages over similar compounds with different substituents.
Properties
IUPAC Name |
(2-aminophenyl)-morpholin-4-ylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13;/h1-4H,5-8,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTFRMAGTVLJGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048648-81-2 |
Source
|
Record name | Methanone, (2-aminophenyl)-4-morpholinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048648-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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